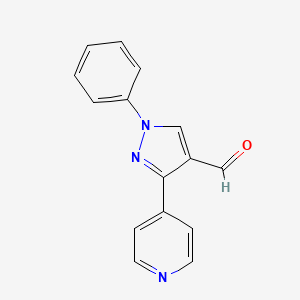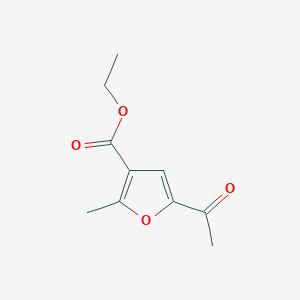![molecular formula C6H10N4O2S B1270670 ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate CAS No. 352349-53-2](/img/structure/B1270670.png)
ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate
Vue d'ensemble
Description
Synthesis Analysis
Ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate and its derivatives are synthesized through a series of reactions starting from basic triazole compounds. For example, the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate can yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate, which can be further modified to produce various derivatives through reactions with isothiocyanates or in acid/alkaline media to form triazole or thiadiazole derivatives, respectively (Maliszewska-Guz et al., 2005).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been characterized using X-ray diffraction techniques, revealing strong intermolecular hydrogen bonds that contribute to their stability and reactivity. For instance, compounds have been linked into frameworks by N—H⋯N and C—H⋯N hydrogen bonds, forming chain or ring structures that are crucial for their chemical behavior and potential pharmacological activities (Şahin et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of this compound derivatives is influenced by their structural features, including the presence of sulfanyl and acetate groups. These groups facilitate various chemical reactions, such as cyclization and substitution, leading to the formation of novel heterocyclic compounds with potential biological activity. The ability to undergo diverse chemical transformations makes these compounds valuable intermediates in organic synthesis and drug development.
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting points, and crystallinity, are determined by their molecular structure and substituents. For example, the planarity of the 1,2,4-triazoline ring and the orientation of substituents affect the compound's crystal packing and hydrogen bonding interactions, influencing its physical state and stability (Karczmarzyk et al., 2012).
Applications De Recherche Scientifique
Synthèse de matériaux énergétiques
Les composés contenant le motif 1,2,4-triazole, tels que ceux que vous avez mentionnés, sont souvent étudiés pour leur potentiel dans la création de matériaux énergétiques. Ces matériaux sont essentiels pour diverses applications, notamment les propulseurs et les explosifs. La présence du cycle triazole contribue à une teneur élevée en azote, ce qui est un attribut souhaitable dans les matériaux énergétiques en raison de leur libération d'énergie élevée lors de la décomposition .
Développement d'agents anticancéreux
Les dérivés du 1,2,4-triazole ont été largement étudiés pour leurs propriétés anticancéreuses. Ils peuvent interagir avec diverses cibles biologiques et se sont révélés prometteurs pour inhiber la croissance des cellules cancéreuses. Des recherches ont été menées sur de nouveaux dérivés du triazole comme agents anticancéreux potentiels, certains présentant une activité cytotoxique prometteuse contre des lignées cellulaires cancéreuses telles que MCF-7, Hela et A549 .
Produits chimiques agricoles
Les composés triazoles sont également importants dans le domaine de l'agriculture. Ils servent de précurseurs dans la synthèse d'herbicides, de fongicides et d'insecticides. Leur capacité à inhiber diverses enzymes essentielles à la survie des mauvaises herbes et des ravageurs les rend précieux dans les stratégies de protection des cultures .
Conversion de l'énergie solaire
Dans le domaine des énergies renouvelables, en particulier la conversion de l'énergie solaire, les dérivés du triazole ont été utilisés comme additifs d'électrolyte dans les cellules solaires sensibilisées par des colorants. Ces additifs peuvent améliorer l'efficacité des processus de transfert d'électrons, améliorant ainsi les performances globales des cellules solaires .
Inhibition de la corrosion
Le système cyclique du triazole est connu pour ses propriétés d'inhibition de la corrosion, en particulier pour les métaux comme le cuivre. Cela rend ces composés précieux dans les industries où la préservation des métaux est cruciale, comme dans les systèmes de refroidissement et les pipelines où la corrosion peut entraîner une dégradation importante des matériaux .
Recherche en microbiologie
En microbiologie, les dérivés du triazole peuvent être utilisés pour induire des conditions de stress dans les cultures de levure. Par exemple, ils peuvent être appliqués à des cultures dépendantes d'un plasmide contenant HIS3 pour la production d'histidine, nécessitant un niveau accru d'expression de HIS3 pour que la cellule de levure survive. Cette application est particulièrement utile pour étudier l'expression des gènes et la fonction des protéines .
Orientations Futures
The future directions for the research and development of 1,2,4-triazole derivatives, including “ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate”, involve further exploration of their pharmacological properties and potential applications in medicine . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .
Mécanisme D'action
Target of Action
It is known that 1,2,4-triazole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that these compounds may interact with a variety of targets, including enzymes, receptors, and other proteins.
Mode of Action
The presence of the 1,2,4-triazole ring in these compounds suggests that they may interact with their targets through hydrogen bonding and other non-covalent interactions . The amino group on the triazole ring could potentially form hydrogen bonds with the target, while the sulfur atom in the sulfanyl group could engage in hydrophobic interactions.
Biochemical Pathways
Given the broad spectrum of biological activities associated with 1,2,4-triazole derivatives , it can be inferred that these compounds may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with 1,2,4-triazole derivatives , these compounds may exert a variety of effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
ethyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2S/c1-2-12-4(11)3-13-6-8-5(7)9-10-6/h2-3H2,1H3,(H3,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEVFKIDKNFIQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NNC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361119 | |
| Record name | MS-3253 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
352349-53-2 | |
| Record name | MS-3253 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-Bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B1270589.png)
![1-[2-(2-bromophenoxy)ethyl]-1H-imidazole](/img/structure/B1270590.png)





![N-[(4-nitrophenyl)methyl]pentan-3-amine](/img/structure/B1270600.png)



![5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1270615.png)

